molecular formula C12H24N2O B1386646 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol CAS No. 1171988-58-1

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol

Cat. No.: B1386646
CAS No.: 1171988-58-1
M. Wt: 212.33 g/mol
InChI Key: SBQGWCUPTFGXDD-UHFFFAOYSA-N
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Description

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[331]-nonan-9-ol is a bicyclic compound with a unique structure that includes two nitrogen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone, followed by cyclization and reduction steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atoms can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

Overview

The compound features a bicyclic structure containing two nitrogen atoms and a hydroxyl group, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C12H24N2OC_{12}H_{24}N_{2}O, with a molecular weight of approximately 212.33 g/mol.

Chemistry

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol serves as a versatile building block in organic synthesis. It can be utilized in the formation of complex molecules through various chemical reactions including oxidation, reduction, and substitution.

Synthesis Examples

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction : Reduction reactions can produce different amine derivatives.

Biology

Research has indicated that this compound may exhibit biological activity, including interactions with biomolecules that could be significant for drug development.

Potential Biological Activities

  • Antimicrobial properties: Investigated for its ability to inhibit bacterial growth.
  • Antiviral effects: Explored for potential applications in treating viral infections.

Medicine

The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Therapeutic Investigations

Studies have focused on its potential as:

  • An antimicrobial agent.
  • A modulator of biochemical pathways due to its ability to form hydrogen bonds and coordinate with metal ions.

Industry

In industrial applications, this compound is being explored for the development of new materials and chemical processes.

Industrial Uses

The compound can be used in:

  • The formulation of specialty chemicals.
  • Development of novel materials with specific properties due to its bicyclic structure.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Complex Molecules

In synthetic chemistry research, this compound was employed as a precursor in the synthesis of more complex bicyclic compounds. The study highlighted the efficiency of using this compound in multi-step synthesis pathways, demonstrating its utility in organic chemistry.

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atoms and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane-1,5-dicarboxylic acid: A similar bicyclic compound with carboxylic acid groups.

    1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A related compound with a ketone group.

Uniqueness

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[331]-nonan-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group

Biological Activity

1,5-Diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol (CAS No. 1171988-58-1) is a bicyclic compound characterized by the presence of two nitrogen atoms and a hydroxyl group in its structure. This compound has garnered attention due to its potential biological activities, which are explored in various scientific studies.

The molecular formula of this compound is C12H24N2O, with a molecular weight of 212.34 g/mol. Its structure includes a bicyclic framework that is significant for its interaction with biological targets.

PropertyValue
IUPAC Name1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Molecular FormulaC12H24N2O
Molecular Weight212.34 g/mol
CAS Number1171988-58-1

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions due to the presence of nitrogen and hydroxyl groups. These interactions can influence various biochemical pathways, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, bicyclic compounds have been shown to inhibit the growth of bacteria and fungi through various mechanisms including disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The bicyclo[3.3.1]nonane moiety is prevalent in several natural products known for their anticancer properties. Studies have demonstrated that derivatives of this structure can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Some studies suggest that compounds with similar structural features may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of bicyclic compounds related to this compound:

  • Synthesis and Anticancer Evaluation :
    A study explored various synthetic routes for creating bicyclic compounds and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects .
  • Neuroprotective Properties :
    Research highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting mechanisms involving antioxidant activity and modulation of neuroinflammation .

Properties

IUPAC Name

1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-4-11-6-13-7-12(5-2,10(11)15)9-14(3)8-11/h10,13,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGWCUPTFGXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1O)(CN(C2)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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